Bakeprofen
Description
Bakeprofen (chemical name: α-methyl-4-(2-methylpropyl)benzeneacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, structurally and functionally analogous to ibuprofen, ketoprofen, and indoprofen. It inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis and alleviating pain, inflammation, and fever.
Structure
3D Structure
Properties
CAS No. |
74168-02-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) |
InChI Key |
YGXYIWJVXOILPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous NSAIDs
| Compound | IUPAC Name | Molecular Formula | Key Substituents |
|---|---|---|---|
| This compound | α-methyl-4-(2-methylpropyl)benzeneacetic acid | C₁₃H₁₈O₂ | Isobutyl group at para position |
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | C₁₃H₁₈O₂ | Isobutyl group at para position |
| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | C₁₆H₁₄O₃ | Benzoyl group at meta position |
| Indoprofen | 4-(1-oxo-2-isoindolinyl)phenyl propanoic acid | C₁₆H₁₃NO₃ | Isoindolinyl group at para position |
| Indobufen | 2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid | C₁₇H₁₅NO₃ | Extended alkyl chain vs. indoprofen |
Structural variations in the aromatic ring and side chains modulate COX-2 selectivity. For example, ketoprofen’s benzoyl group enhances lipophilicity and potency, while indoprofen’s isoindolinyl moiety may alter metabolic pathways .
Pharmacokinetic Comparison
Table 2: Pharmacokinetic Parameters of this compound and Analogs
This compound’s extended half-life compared to ibuprofen may result from slower clearance due to its bulkier isobutyl group. Indoprofen’s prolonged half-life correlates with CYP3A4-mediated metabolism, which is less saturable than CYP2C9 .
Table 3: Clinical Efficacy and Adverse Effects
This compound’s lower COX-2 IC₅₀ suggests higher anti-inflammatory selectivity than ibuprofen but less than ketoprofen. Its GI toxicity aligns with COX-1 inhibition, similar to other propionic acid derivatives .
Research Findings and Mechanistic Insights
- Ketoprofen vs. This compound : Ketoprofen’s benzoyl group confers 10-fold greater COX-1/COX-2 inhibition than this compound, explaining its higher potency but also increased risk of gastric erosion .
- Indoprofen’s Unique Profile : Indoprofen’s isoindolinyl group reduces renal excretion, prolonging its half-life but increasing hepatotoxicity risks due to CYP3A4-mediated reactive metabolites .
- Formulation Advances : this compound’s solubility challenges (shared with ibuprofen) are addressed in solid dispersion systems using arginine or lysine, enhancing bioavailability by 30–40% .
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